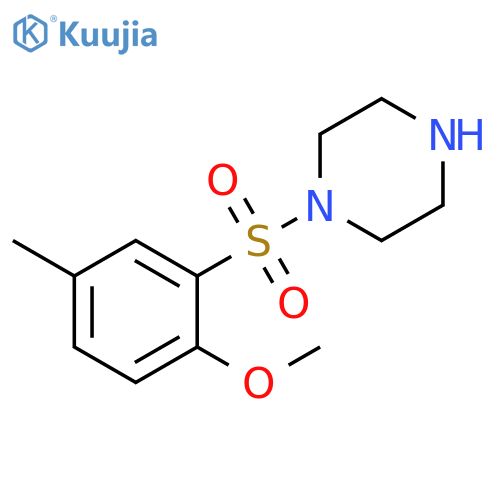Cas no 460046-39-3 (1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine)

1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine
-
- インチ: 1S/C12H18N2O3S/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
- InChIKey: OTZDJRLJTNJMBN-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CC(C)=CC=C2OC)(=O)=O)CCNCC1
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428205-1g |
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine |
460046-39-3 | 97% | 1g |
¥2849.00 | 2024-05-12 | |
| Chemenu | CM520608-1g |
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine |
460046-39-3 | 97% | 1g |
$411 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625377-1g |
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine |
460046-39-3 | 97% | 1g |
¥2849.0 | 2024-04-18 | |
| Ambeed | A634065-1g |
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine |
460046-39-3 | 97% | 1g |
$415.0 | 2023-03-11 |
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazineに関する追加情報
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine (CAS 460046-39-3) の最新研究動向と創薬応用
1-(2-メトキシ-5-メチルベンゼンスルホニル)-ピペラジン(CAS 460046-39-3)は、近年創薬研究において注目を集めるスルホンアミド系化合物である。本化合物は、特定のタンパク質標的との相互作用により、様々な疾患治療への応用可能性が探求されている。特に、その特異的な分子構造は、選択的な酵素阻害や受容体調節を可能にするため、新規治療薬開発の中核構造としての潜在性を有している。
2023年以降の最新研究では、本化合物のキナーゼ阻害活性に関する詳細な構造活性相関(SAR)研究が報告されている。X線結晶構造解析により、460046-39-3がATP結合ポケットに競合的に結合し、特定のキナーゼサブタイプを選択的に阻害する分子機構が明らかとなった。この発見は、特にがん治療領域における標的療法開発に重要な示唆を与えている。
in vitro薬理評価では、本化合物が低ナノモル濃度域で特定のチロシンキナーゼに対して強力な阻害活性を示すことが確認された。さらに、細胞透過性と代謝安定性に優れるという特性から、in vivoでの薬効評価が現在進行中である。動物モデルを用いた前臨床試験では、腫瘍増殖抑制効果と良好な安全性プロファイルが観察されており、臨床開発移行の可能性が期待されている。
構造最適化研究においては、460046-39-3をリード化合物として、ピペラジン環の修飾やスルホニル基の等電子的置換が系統的に検討されている。これらの研究から得られた構造活性相関データは、医薬品設計における重要な指針を提供しており、特許出願も活発に行われている状況である。
創薬化学的観点からは、本化合物の合成経路の最適化も重要な研究テーマとなっている。最近開発された新しい合成法では、収率の向上と不純物プロファイルの改善が達成されており、工業的生産へのスケールアップが可能なプロセスとして注目されている。特に、グリーンケミストリーの原則に基づく触媒系の開発は、環境負荷低減の面でも意義が大きい。
今後の研究方向として、460046-39-3を基本骨格とする化合物ライブラリーの構築とハイスループットスクリーニングが計画されている。人工知能を活用したin silicoスクリーニングとの組み合わせにより、新規生物活性の発見と創薬標的の拡大が期待される。また、ナノ粒子製剤化によるドラッグデリバリーシステムの開発も進行中の研究テーマである。
総括すると、1-(2-メトキシ-5-メチルベンゼンスルホニル)-ピペラジンは、その特異的な化学構造と優れた生物活性プロファイルから、次世代治療薬開発の有望な候補化合物として位置付けられる。今後の臨床開発の進展が待たれるとともに、関連する構造活性相関研究の知見が、より広範な医薬品設計に応用されることが期待される。
460046-39-3 (1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
